molecular formula C15H17F2NO4 B12817764 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate

Cat. No.: B12817764
M. Wt: 313.30 g/mol
InChI Key: NSABFJVIILUMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and two fluorine atoms attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and methyl groups.

    Esterification: The final step involves the esterification of the piperidine ring to form the dicarboxylate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • 1-Benzyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
  • 1-Benzyl-3,3-difluoropiperidine-4,4-diol
  • 1-Benzyl-4,4-difluoropiperidine

Uniqueness: 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical properties. The fluorine atoms enhance its reactivity and stability, making it a versatile compound in various research applications.

Properties

Molecular Formula

C15H17F2NO4

Molecular Weight

313.30 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 4,4-difluoropiperidine-1,3-dicarboxylate

InChI

InChI=1S/C15H17F2NO4/c1-21-13(19)12-9-18(8-7-15(12,16)17)14(20)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

NSABFJVIILUMIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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